molecular formula C13H13Cl2N3OS B2944298 4-allyl-5-[1-(2,4-dichlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol CAS No. 882260-26-6

4-allyl-5-[1-(2,4-dichlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B2944298
CAS No.: 882260-26-6
M. Wt: 330.23
InChI Key: NWGWAKSYMREPCB-UHFFFAOYSA-N
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Description

4-Allyl-5-[1-(2,4-dichlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol is a chemical compound with a complex molecular structure. It belongs to the class of triazole derivatives, which are known for their diverse biological activities and applications in various fields such as agriculture, medicine, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of 4-allyl-4H-1,2,4-triazole-3-thiol with 1-(2,4-dichlorophenoxy)ethyl chloride under suitable reaction conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, the compound may be used to study its biological activity and potential applications in drug discovery. Its interaction with various biological targets can provide insights into its mechanism of action.

Medicine: The compound has potential medicinal applications, such as in the development of new therapeutic agents. Its triazole core is known for its antimicrobial properties, making it a candidate for the development of new antibiotics or antifungal agents.

Industry: In the industry, this compound can be used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its unique properties and reactivity make it valuable in various industrial processes.

Mechanism of Action

The mechanism by which 4-allyl-5-[1-(2,4-dichlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol exerts its effects involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

  • 4-Allyl-5-[(2,4-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol

  • 4-Allyl-5-[(2,4-dichlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol

Uniqueness: 4-Allyl-5-[1-(2,4-dichlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol is unique due to its specific structural features, such as the presence of the allyl group and the dichlorophenoxy moiety. These features contribute to its distinct chemical and biological properties compared to similar compounds.

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Properties

IUPAC Name

3-[1-(2,4-dichlorophenoxy)ethyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2N3OS/c1-3-6-18-12(16-17-13(18)20)8(2)19-11-5-4-9(14)7-10(11)15/h3-5,7-8H,1,6H2,2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWGWAKSYMREPCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NNC(=S)N1CC=C)OC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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